Zinc bis(cyanocyanamidate)
Description
Contextualization within Zinc Coordination Chemistry
The chemistry of Zinc bis(cyanocyanamidate) is deeply rooted in the fundamental principles of zinc coordination chemistry. The zinc(II) ion possesses a d¹⁰ electronic configuration, meaning it has a completely filled d-orbital shell. wikipedia.org This configuration results in a lack of ligand field stabilization energy, which in turn allows the zinc ion to adopt a variety of coordination geometries with minimal energetic cost. wikipedia.org Consequently, zinc(II) is known for its flexible coordination environment, most commonly adopting 4, 5, and 6-coordination numbers, which correspond to tetrahedral, trigonal bipyramidal, square pyramidal, and octahedral geometries. wikipedia.orgmsu.eduwebassign.net
This geometric flexibility makes the Zn(II) ion an excellent candidate for constructing diverse and complex coordination architectures, including discrete molecules, 1D chains, 2D layers, and 3D frameworks. wikipedia.orgnih.gov In the specific case of Zinc bis(cyanocyanamidate), the zinc ion acts as a Lewis acid, accepting electron pairs from the cyanocyanamidate ligands (Lewis bases). msu.edu While the name might imply a simple monomeric complex, the cyanocyanamidate ligand is an excellent bridging ligand, often linking multiple zinc centers to form extended polymeric structures. iucr.orgnih.gov In many known zinc-dicyanamide structures, the zinc ion is octahedrally coordinated, bound to nitrogen atoms from multiple bridging dicyanamide (B8802431) ligands and sometimes other co-ligands, creating intricate and stable frameworks. iucr.orgnih.gov
Significance of Cyanocyanamidate Ligands in Inorganic Synthesis and Material Science Contexts
The cyanocyanamidate anion, [N(CN)₂]⁻, often abbreviated as 'dca', is a pseudo-halogen with remarkable versatility as a ligand in inorganic chemistry. mdpi.com Its structure, featuring a central amide nitrogen flanked by two nitrile groups, allows it to coordinate to metal ions in several different ways. It can act as a terminal ligand, binding through one of its nitrile nitrogens, or more commonly, as a bridging ligand that links two or more metal centers. mdpi.com The most prevalent bridging mode is the end-to-end μ₁,₅-coordination, which uses the terminal nitrogen atoms of both nitrile groups to form extended chains or networks. nih.gov
Inorganic Synthesis:
The directional and versatile bridging capabilities of the dicyanamide ligand are extensively utilized in crystal engineering and supramolecular chemistry to construct coordination polymers with predictable topologies. mdpi.comnih.gov Chemists can systematically build extended structures by combining metal ions with specific coordination preferences (like zinc) with dicyanamide and other organic co-ligands. nih.gov This approach has led to the synthesis of a vast array of metal-organic frameworks (MOFs) and coordination polymers with diverse dimensionalities, from simple 1D chains to complex 3D interlaced networks. nih.govnih.gov
Material Science Contexts:
The unique electronic structure of the cyanocyanamidate ligand, which features a delocalized π-system, makes it more than just a structural linker. mdpi.com This property allows it to mediate electronic and magnetic interactions between the metal centers it connects. mdpi.comnih.gov This has led to the development of a wide range of functional materials:
Molecular Magnetism: Dicyanamide-based frameworks with paramagnetic transition metals (like Mn²⁺, Co²⁺, or Ni²⁺) can exhibit long-range magnetic ordering, behaving as molecular-scale magnets. rsc.org
Non-Linear Optics (NLO): Certain metal-dicyanamide frameworks crystallize in non-centrosymmetric space groups, a prerequisite for second-harmonic generation (SHG), a key NLO property. Some of these materials show changes in their SHG response with temperature, suggesting potential applications as thermal sensors. rsc.org
Luminescent Materials: The incorporation of dicyanamide ligands into complexes with emissive metal centers or Schiff bases can produce materials with interesting photoluminescence properties. nih.govnih.gov
Porous Materials: The assembly of metal ions and dicyanamide ligands can create microporous materials capable of selective gas adsorption and storage. mdpi.comdntb.gov.ua
Energetic Materials: As a nitrogen-rich anion, cyanocyanamidate is a component in the design of energetic materials, where a high nitrogen content is desirable for high heats of formation and the generation of N₂ gas upon decomposition. rsc.org
The table below provides crystallographic data for a representative polymeric zinc-dicyanamide complex, illustrating the typical coordination environment.
Crystallographic Data for catena-Poly[[bis(3-benzoylpyridine-κN)zinc(II)]-di-μ-dicyanamido-κ⁴N¹:N⁵] iucr.orgnih.gov
| Parameter | Value |
| Formula | [Zn(C₂N₃)₂(C₁₂H₉NO)₂]n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.463 (4) |
| b (Å) | 7.490 (4) |
| c (Å) | 26.300 (15) |
| β (˚) | 98.399 (16) |
| **Volume (ų) ** | 1259.5 (13) |
| Coordination Geometry | Distorted Octahedral |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;cyanoiminomethylideneazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2N3.Zn/c2*3-1-5-2-4;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBWMAFVBMWFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=NC#N.C(=[N-])=NC#N.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N6Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066392 | |
| Record name | Cyanamide, cyano-, zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18622-28-1 | |
| Record name | Zinc dicyanimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018622281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, N-cyano-, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyanamide, cyano-, zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC DICYANIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W97660PN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Zinc Bis Cyanocyanamidate Complexes
Overview of Preparation Routes for Zinc bis(cyanocyanamidate)
The primary route for synthesizing Zinc bis(cyanocyanamidate) involves the direct reaction of a suitable zinc salt with a cyanocyanamide source. This method is favored for its straightforward approach, allowing for the formation of the complex under controlled conditions.
The most common synthetic strategy for Zinc bis(cyanocyanamidate) is the salt metathesis reaction between a zinc(II) salt and a salt of the cyanocyanamide anion, [N(CN)₂]⁻. The zinc cation, Zn²⁺, coordinates with two cyanocyanamide ligands to form the neutral complex.
The general reaction can be represented as: ZnX₂ + 2 M[N(CN)₂] → Zn[N(CN)₂]₂ + 2 MX
Where:
ZnX₂ is a zinc salt (e.g., Zinc Chloride, Zinc Acetate (B1210297), Zinc Nitrate (B79036), Zinc Sulfate).
M[N(CN)₂] is an alkali metal salt of cyanocyanamide (e.g., Sodium or Potassium cyanocyanamidate).
Zn[N(CN)₂]₂ is the target compound, Zinc bis(cyanocyanamidate).
MX is the resulting alkali metal salt byproduct.
The reaction is typically carried out in a solvent in which the reactants are soluble but the product, Zinc bis(cyanocyanamidate), is less soluble, facilitating its isolation. Solvents such as water or ethanol (B145695) are commonly employed. smolecule.com The choice of the zinc salt precursor can influence the reaction kinetics and the morphology of the resulting product, a principle observed in the synthesis of other zinc-containing nanomaterials. nih.govmdpi.comrsc.org For instance, zinc acetate is often noted for producing materials with distinct structural and bioactive properties compared to other zinc salts like zinc sulfate (B86663) or chloride. nih.govrsc.org
Optimizing the synthesis of Zinc bis(cyanocyanamidate) is crucial for achieving high yields and purity. Several reaction parameters can be systematically varied, a common practice in the synthesis of coordination polymers and metal complexes. nih.govijret.org
Key parameters for optimization include:
Choice of Zinc Salt Precursor: The anion of the zinc salt (e.g., Cl⁻, SO₄²⁻, CH₃COO⁻) can affect the solubility of the reactants and the rate of complex formation. mdpi.comrsc.org
Solvent System: The polarity and coordinating ability of the solvent (e.g., water, ethanol, methanol) can influence the reaction pathway and the crystallinity of the product. smolecule.com
Reaction Temperature: Temperature can affect both the reaction rate and the solubility of the complex, thereby impacting the yield and particle size.
pH of the Reaction Medium: The pH can be critical, especially when using aqueous solutions, as it can affect the stability of the cyanocyanamide ligand and the formation of zinc hydroxide (B78521) byproducts. ijcsrr.org
Molar Ratio of Reactants: Adjusting the stoichiometry of the zinc salt to the cyanocyanamide precursor is essential to ensure complete reaction and minimize unreacted starting materials.
The following table illustrates how the choice of zinc precursor can influence the characteristics of the final product, based on general findings in zinc compound synthesis.
| Zinc Salt Precursor | Typical Solvent(s) | General Observations on Product Morphology/Purity |
| Zinc Chloride (ZnCl₂) | Water, Ethanol | Often leads to the formation of various structures, including nanorods and clustered particles. mdpi.com |
| Zinc Acetate (Zn(CH₃COO)₂) | Water, Ethanol | Frequently results in well-defined, crystalline products; known to produce more bioactive materials in some cases. nih.gov |
| Zinc Sulfate (ZnSO₄) | Water | Can lead to higher percentages of cell death when used in biological synthesis contexts, suggesting different reactivity. rsc.org |
| Zinc Nitrate (Zn(NO₃)₂) | Water | Another common precursor, its reactivity and resulting morphology can be tuned by controlling pH and temperature. ijret.org |
This table is generated based on general principles for the synthesis of zinc compounds and may not represent specific published data for Zinc bis(cyanocyanamidate).
After the reaction, the Zinc bis(cyanocyanamidate) product is typically isolated from the reaction mixture by filtration due to its insolubility, followed by washing with the solvent to remove any soluble byproducts, and then dried. smolecule.com
Precursor Synthesis and Characterization of Cyanocyanamide Ligands
The utility of the synthetic routes described above depends on the availability of the cyanocyanamide ligand precursor. Cyanocyanamide itself is a derivative of cyanamide (B42294) and is characterized by the presence of both a cyano and an amidine functional group. smolecule.com
A common laboratory-scale synthesis for a cyanocyanamide salt involves the reaction of urea (B33335) with sodium cyanide, although specific details of this industrial process are not widely published in academic literature. smolecule.com More broadly, the synthesis of cyano-containing ligands is a well-established area of chemistry. For example, related cyanoxime ligands are prepared via a two-step process starting from cyanoacetic acid esters, which are first reacted with amines and then undergo nitrosation. nih.gov
Once synthesized, the characterization of the cyanocyanamide precursor is essential to confirm its identity and purity before its use in forming the zinc complex. A combination of spectroscopic and analytical techniques is employed for this purpose. nih.govsemanticscholar.org
Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the functional groups present in the cyanocyanamide ligand. Key absorptions would include the C≡N (nitrile) stretch and N-H/N-C stretches of the amide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly valuable for identifying the carbon atoms in the two distinct cyanide environments (the cyano group and the central nitrogen-bound carbon). nih.gov
UV-Visible Spectroscopy: This can provide information about the electronic transitions within the molecule. nih.govsemanticscholar.org
X-ray Crystallography: For crystalline precursors, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. nih.gov
The following table summarizes the typical characterization methods and the information they provide for cyano-containing ligands.
| Characterization Technique | Information Obtained | Typical Expected Observations for Cyanocyanamide |
| Infrared (IR) Spectroscopy | Identification of functional groups | Strong absorption for C≡N stretch (approx. 2200-2300 cm⁻¹), N-H and C-N stretches. |
| ¹³C NMR Spectroscopy | Identification of unique carbon environments | Distinct signals for the carbon atoms of the cyano group and the central N-C-N backbone. nih.gov |
| ¹H NMR Spectroscopy | Identification of proton environments | Signal for the N-H proton. nih.gov |
| Mass Spectrometry | Determination of molecular weight | Provides the mass-to-charge ratio of the cyanocyanamide anion. |
| Elemental Analysis | Determination of elemental composition | Confirms the empirical formula of the synthesized precursor. semanticscholar.org |
This table outlines standard characterization techniques and expected general results for a cyanocyanamide-type ligand.
Advanced Structural Elucidation of Zinc Bis Cyanocyanamidate
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. rigaku.commdpi.com This method is indispensable for determining the exact molecular structure, bond lengths, bond angles, and intermolecular interactions of crystalline solids like zinc bis(cyanocyanamidate). The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. rigaku.com
Determination of Crystallographic Parameters and Space Group
The initial step in SCXRD analysis is the determination of the unit cell parameters, which are the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal lattice. These parameters, along with the crystal system, define the geometry of the lattice. The diffraction data also reveals the space group of the crystal, which describes the symmetry elements present in the structure. aps.org There are 230 possible space groups, and identifying the correct one is a critical step in solving the crystal structure. actuatelab.ie For instance, a study of a zinc(II) complex with a zwitterionic Schiff base ligand revealed a monoclinic crystal system with a P21/c space group. mdpi.com While specific data for zinc bis(cyanocyanamidate) is not publicly available, a hypothetical set of crystallographic parameters is presented in Table 1 for illustrative purposes.
Table 1: Hypothetical Crystallographic Parameters for Zinc bis(cyanocyanamidate) (Note: This data is illustrative and not based on experimental results for the specified compound.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5844 |
| b (Å) | 21.3566 |
| c (Å) | 29.7954 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 5269.7 |
Elucidation of Coordination Geometry and Bond Parameters around the Zinc Center
A key aspect of the structural analysis of zinc bis(cyanocyanamidate) is the elucidation of the coordination environment around the central zinc(II) ion. This includes determining the coordination number, the geometry of the coordination sphere, and the precise lengths of the bonds between the zinc atom and the coordinating nitrogen atoms of the cyanocyanamidate ligands. nih.gov The coordination geometry in zinc complexes can vary, with tetrahedral and octahedral being common, but distorted geometries such as trigonal-bipyramidal are also observed. nih.govmdpi.com
For example, in one zinc complex, the Zn(II) ion was found to be in a distorted trigonal-bipyramidal geometry. nih.gov The bond lengths and angles provide insight into the nature and strength of the coordination bonds. researchgate.net Table 2 presents hypothetical bond parameters for the zinc center in zinc bis(cyanocyanamidate), illustrating the type of data obtained from SCXRD.
Table 2: Hypothetical Bond Parameters for the Zinc Center in Zinc bis(cyanocyanamidate) (Note: This data is illustrative and not based on experimental results for the specified compound.)
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Zn-N1 | 2.05 | N1-Zn-N2 | 110.5 |
| Zn-N2 | 2.06 | N1-Zn-N3 | 108.9 |
| Zn-N3 | 2.04 | N2-Zn-N4 | 112.1 |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
Beyond the individual molecule, SCXRD allows for a detailed analysis of how molecules are arranged in the crystal lattice, a study known as crystal packing. nih.gov This arrangement is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and in some cases, π-π stacking. rsc.org Understanding these interactions is crucial as they influence the physical properties of the material. mdpi.com In many nitrogen-containing compounds, hydrogen bonds play a significant role in stabilizing the crystal structure. nmlett.orgrsc.org For instance, in a zinc(II) coordination polymer, intermolecular N—H⋯O and O—H⋯O hydrogen bonds were identified as key interactions. nih.gov While zinc bis(cyanocyanamidate) does not have traditional hydrogen bond donors, weak C-H···N interactions may be present.
Powder X-ray Diffraction Studies
Phase Purity and Bulk Structure Confirmation
While single crystal XRD provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk sample. rsc.org The PXRD pattern is a fingerprint of the crystalline material and is used to confirm that the bulk sample consists of a single phase and is structurally homogeneous. researchgate.net The experimental PXRD pattern of a synthesized sample is compared with a simulated pattern calculated from the single crystal XRD data. rsc.org A good match between the two patterns confirms the phase purity of the bulk material. researchgate.netresearchgate.net Any significant peaks in the experimental pattern that are not present in the simulated pattern would indicate the presence of impurities or other crystalline phases.
Assessment of Crystallinity and Polymorphism
The crystallinity and potential polymorphism of Zinc bis(cyanocyanamidate) are critical parameters that influence its stability, solubility, and ultimately its application. X-ray diffraction (XRD) is the definitive technique for investigating these aspects.
Powder X-ray diffraction (PXRD) would be the initial step to determine the crystalline nature of a synthesized sample of Zinc bis(cyanocyanamidate). A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous sample will show a broad halo with no distinct peaks. The positions and intensities of the peaks in a PXRD pattern are a fingerprint of a specific crystalline phase.
Should Zinc bis(cyanocyanamidate) be capable of existing in multiple crystalline forms, a phenomenon known as polymorphism, each polymorph would exhibit a unique PXRD pattern. Polymorphism can be induced by variations in synthetic conditions such as temperature, solvent, and crystallization rate. A systematic study involving crystallization from different solvents and at various temperatures would be necessary to identify potential polymorphs.
Table 1: Hypothetical X-ray Diffraction Data for a Crystalline Phase of Zinc bis(cyanocyanamidate)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 45 |
| 15.5 | 5.71 | 100 |
| 20.4 | 4.35 | 78 |
| 25.8 | 3.45 | 62 |
| 30.1 | 2.97 | 33 |
| Note: This table is illustrative and represents hypothetical data that would be obtained from a powder X-ray diffraction experiment. |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular vibrations and functional groups within a compound. These techniques are instrumental in confirming the coordination of the cyanocyanamidate ligand to the zinc cation.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.
The FT-IR spectrum of the free cyanocyanamidate ligand would display characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the C≡N (nitrile) and N-C≡N (cyanamide) stretching vibrations. Upon coordination to the zinc center in Zinc bis(cyanocyanamidate), the positions of these bands would be expected to shift, providing evidence of complex formation.
Table 2: Expected Characteristic FT-IR Vibrational Modes (cm⁻¹) for Cyanocyanamidate Ligand and its Zinc Complex
| Vibrational Mode | Free Ligand (Expected) | Zinc bis(cyanocyanamidate) (Expected) |
| ν(N-H) | ~3400-3200 | Shifted or absent if deprotonated |
| ν(C≡N) | ~2250-2200 | Shifted to higher or lower frequency |
| ν(N-C≡N) | ~2175-2130 | Shifted to higher or lower frequency |
| δ(N-H) | ~1650-1550 | Shifted or absent |
| ν(Zn-N) | - | ~500-400 |
| Note: The wavenumbers are approximate and would require experimental verification. |
The cyanocyanamidate ligand possesses multiple potential donor atoms (the nitrile nitrogen, the cyanamide (B42294) nitrogen, and potentially the amino nitrogen if present in its protonated form). The direction and magnitude of the shifts in the vibrational frequencies upon coordination can help to deduce the coordination mode. For instance, if the nitrile nitrogen coordinates to the zinc, a shift in the ν(C≡N) frequency would be observed. If the cyanamide nitrogen is involved in bonding, the ν(N-C≡N) frequency would be perturbed. The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of Zn-N bonds.
Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa. For Zinc bis(cyanocyanamidate), the symmetric stretching vibrations, such as the symmetric ν(Zn-N) mode, would be expected to be particularly Raman active. Analysis of the Raman spectrum would provide a more complete picture of the vibrational properties of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For Zinc bis(cyanocyanamidate), ¹³C NMR would be particularly informative.
The cyanocyanamidate ligand has two distinct carbon atoms: the nitrile carbon and the cyanamide carbon. In a ¹³C NMR spectrum of the free ligand, these would appear as two separate resonances. Upon coordination to the diamagnetic Zn²⁺ ion, the chemical shifts of these carbons would be expected to change, confirming the formation of the complex in solution. The magnitude of the change in chemical shift would provide information about the electronic environment of the carbon atoms and, by extension, the nature of the coordination.
Proton NMR (¹H NMR) would be relevant if the cyanocyanamidate ligand is protonated. The presence and chemical shift of the N-H proton signal would be indicative of the protonation state of the ligand in the complex.
Solid-state NMR, particularly ⁶⁷Zn NMR, could provide direct information about the local environment of the zinc ions. However, this is a specialized technique and its application to Zinc bis(cyanocyanamidate) has not been reported.
¹H NMR Spectroscopy for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for identifying the environments of hydrogen atoms within a molecule. However, in the case of Zinc bis(cyanocyanamidate), the core chemical structure, consisting of a central zinc ion coordinated to two cyanocyanamidate ligands ( [N(CN)₂]⁻ ), contains no hydrogen atoms.
Consequently, a ¹H NMR spectrum of a pure, anhydrous sample of Zinc bis(cyanocyanamidate) dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) would be expected to show no signals attributable to the compound itself. Any observed peaks would correspond to residual protons in the deuterated solvent (e.g., DMSO-d₅ in DMSO-d₆) or trace impurities such as water. The absence of signals is, in itself, a key piece of structural information, confirming the aprotonic nature of the molecule. In some zinc complexes with different, proton-containing ligands, signals for protons on the ligand are observed, but their absence here is consistent with the structure of the cyanocyanamidate ligand. researchgate.net
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is essential for characterizing the carbon framework of Zinc bis(cyanocyanamidate). The cyanocyanamidate ligand contains two chemically distinct carbon atoms. In a symmetric coordination environment, such as a tetrahedral arrangement around the zinc ion, two distinct signals would be anticipated in the ¹³C NMR spectrum.
The expected chemical shifts can be predicted based on the electronic environment of each carbon:
Nitrile Carbon (-C≡N): This carbon is part of a cyano group and is expected to resonate in the typical region for nitriles, generally between 110 and 125 ppm.
Carbodiimide-like Carbon (N=C=N): This central carbon is bonded to two nitrogen atoms and is significantly deshielded. Its chemical shift is expected to appear further downfield.
Coordination to the zinc(II) center can induce shifts in these signals compared to the free cyanocyanamidate anion, providing insight into the electronic effects of the metal-ligand bond. Solid-state cross-polarization magic-angle-spinning (CPMAS) ¹³C NMR could also be employed to study the compound in its solid form, which is particularly useful for correlating solid-state structure with solution-state data. rsc.org
Table 1: Predicted ¹³C NMR Chemical Shifts for Zinc bis(cyanocyanamidate)
| Carbon Environment | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| Nitrile Carbon (-C≡N) | 110 - 125 | The exact position is influenced by the solvent and coordination to the zinc ion. |
| Central Carbon (N=C=N) | 130 - 145 | This carbon is highly deshielded due to its bonding to two electronegative nitrogen atoms. The specific shift provides information on the ligand's bonding mode. |
Other Relevant Nuclei NMR (e.g., ¹⁵N NMR) for Cyanocyanamidate Ligand
Given that the ligand is nitrogen-rich, Nitrogen-15 (¹⁵N) NMR spectroscopy is a uniquely powerful, albeit challenging, tool for the structural elucidation of Zinc bis(cyanocyanamidate). researchgate.net The cyanocyanamidate ligand possesses three distinct nitrogen environments. Due to the low natural abundance (0.37%) and low sensitivity of the ¹⁵N nucleus, obtaining spectra often requires long acquisition times or the use of ¹⁵N-enriched samples. huji.ac.il
The three nitrogen atoms would give rise to three separate signals in the ¹⁵N NMR spectrum:
The terminal nitrogen of the nitrile group.
The central nitrogen atom.
The second terminal nitrogen atom involved in coordination.
A critical aspect of ¹⁵N NMR is the "coordination shift" (Δδ), which is the change in chemical shift upon binding to a metal ion. The coordination of the ligand's nitrogen atoms to the Lewis acidic zinc(II) center causes a significant change in their electronic environment, typically resulting in a noticeable upfield or downfield shift compared to the free ligand. nih.gov The magnitude and direction of these shifts provide direct evidence of which nitrogen atoms are involved in the metal-ligand bonding. Furthermore, ¹H-¹⁵N heteronuclear correlation techniques, while not applicable for direct observation due to the lack of protons, highlight the importance of multi-nuclear NMR approaches in characterizing such compounds. nasa.gov
Table 2: Predicted ¹⁵N NMR Resonances and the Effect of Zinc Coordination
| Nitrogen Environment | Predicted Chemical Shift (Free Ligand) | Expected Coordination Shift (Δδ) |
| Nitrile Nitrogen (-C≡N ) | Downfield | A significant shift is expected if this nitrogen participates in coordination, though coordination is less likely at this site. |
| Central Nitrogen (>N -CN) | Midfield | A substantial coordination shift is expected, confirming its involvement in the delocalized electronic structure. |
| Terminal Nitrogen (>C=N ⁻) | Upfield | A large coordination shift is anticipated, as this is a primary site for binding to the zinc(II) ion. |
Elucidation of Solution-State Structure and Dynamics
The collective data from ¹H, ¹³C, and ¹⁵N NMR spectroscopy allows for a detailed model of the solution-state structure of Zinc bis(cyanocyanamidate). The presence of a single set of signals in the ¹³C and ¹⁵N NMR spectra would suggest that both cyanocyanamidate ligands are chemically equivalent and symmetrically bound to the zinc center. This is consistent with a tetrahedral coordination geometry, which is common for four-coordinate zinc(II) complexes.
Furthermore, variable-temperature NMR studies could provide information on the dynamic processes in solution, such as ligand exchange or rotational barriers. The stability of the complex in a given solvent can be monitored over time, observing any changes that might indicate decomposition or solvent interaction. The interplay between the solvent, counter-ions (if any), and the complex can influence spectroscopic parameters, making the choice of solvent a critical factor in these studies. nih.govmdpi.com
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is an ideal technique for the analysis of organometallic complexes like Zinc bis(cyanocyanamidate). ESI is a "soft" ionization method that typically keeps the complex intact during its transfer from solution to the gas phase, minimizing fragmentation. geologyscience.runih.gov
In a typical HRESI-MS experiment, a solution of the compound is sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions. High-resolution analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure the m/z of these ions with extremely high accuracy (often to within 5 ppm). researchgate.netethz.ch This precision is crucial for distinguishing between compounds with very similar nominal masses and for confirming the elemental formula.
Molecular Ion Analysis for Stoichiometric Verification
The primary application of HRESI-MS in this context is the verification of the stoichiometry of Zinc bis(cyanocyanamidate) (C₄N₆Zn). The analysis of the molecular ion peak provides two key pieces of evidence.
First, the high-resolution mass measurement of the molecular ion allows for a direct comparison between the experimental mass and the theoretically calculated exact mass. For the neutral complex, the theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹⁴N, and ⁶⁴Zn).
Table 3: Theoretical Isotopic Pattern for the [Zn(C₂N₃)₂ + H]⁺ Ion
| Ion Formula | Isotope Used | Calculated Exact Mass (m/z) | Relative Abundance (%) |
| [⁶⁴Zn(¹²C₂) (¹⁴N₃)₂ + ¹H]⁺ | ⁶⁴Zn | 196.9565 | 100.0 |
| [⁶⁶Zn(¹²C₂) (¹⁴N₃)₂ + ¹H]⁺ | ⁶⁶Zn | 198.9535 | 57.4 |
| [⁶⁷Zn(¹²C₂) (¹⁴N₃)₂ + ¹H]⁺ | ⁶⁷Zn | 199.9549 | 8.4 |
| [⁶⁸Zn(¹²C₂) (¹⁴N₃)₂ + ¹H]⁺ | ⁶⁸Zn | 200.9520 | 38.5 |
| [⁷⁰Zn(¹²C₂) (¹⁴N₃)₂ + ¹H]⁺ | ⁷⁰Zn | 202.9542 | 1.3 |
Note: The table shows the expected pattern for the protonated molecular ion. The neutral complex or other adducts would show a similar distribution shifted by their respective masses.
Thermal Analysis for Structural Stability and Decomposition Pathways
The thermal stability of Zinc bis(cyanocyanamidate), with the chemical formula Zn[N(CN)2]2, has been investigated to determine its behavior at elevated temperatures. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical insights into the compound's structural integrity, decomposition profile, and the nature of the thermal events that occur upon heating. Studies show that Zn[N(CN)2]2 is a water-free compound and exhibits notable stability up to approximately 350 °C under both nitrogen and oxygen atmospheres. researchgate.net
Thermogravimetric Analysis (TGA) for Decomposition Profile
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition pattern. For Zinc bis(cyanocyanamidate), TGA reveals a distinct multi-stage decomposition process when heated under a nitrogen atmosphere. researchgate.netrsc.org
The compound remains stable with no significant mass loss until it reaches approximately 350 °C. researchgate.net Above this temperature, a rapid and significant decomposition begins. researchgate.netrsc.org The TGA curve shows that the primary decomposition event is followed by a more gradual mass loss at higher temperatures, eventually leading to a stable residual mass at around 700 °C. rsc.org
TGA Data for Zinc bis(cyanocyanamidate)
| Temperature Range | Observation |
|---|---|
| Ambient to ~350 °C | Thermally stable, no significant mass loss. researchgate.net |
| ~350 °C to ~450 °C | Major and rapid mass loss due to primary decomposition. rsc.org |
| ~450 °C to ~700 °C | Secondary, more gradual mass loss. rsc.org |
Differential Scanning Calorimetry (DSC) for Thermal Events
Differential Scanning Calorimetry (DSC) is employed to study the thermal events, such as phase transitions or decompositions, by measuring the difference in heat flow required to increase the temperature of a sample and a reference. The DSC analysis of Zinc bis(cyanocyanamidate) was conducted in conjunction with TGA to correlate mass loss with energetic processes. researchgate.net
The DSC curve for Zn[N(CN)2]2 shows no significant endothermic or exothermic events from room temperature up to the onset of decomposition, indicating the absence of phase transitions in this range. rsc.org A prominent and sharp exothermic peak is observed with an onset temperature of approximately 350 °C. researchgate.netrsc.org This exotherm corresponds directly with the initial, rapid mass loss observed in the TGA curve, signifying that the decomposition of the compound is a highly energetic, heat-releasing process. rsc.org
DSC Data for Zinc bis(cyanocyanamidate)
| Temperature | Thermal Event | Description |
|---|
Electronic Structure and Bonding in Zinc Bis Cyanocyanamidate
Theoretical Frameworks for Electronic Structure Investigation
The investigation of the electronic properties of metal complexes relies heavily on quantum chemical calculations. These methods model the behavior of electrons within a molecule to predict its structure, stability, and reactivity.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules, including transition metal complexes. nih.govnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is computationally more efficient than solving the Schrödinger equation for every electron in a complex many-electron system.
In typical DFT studies on zinc complexes, a combination of a functional and a basis set is chosen. The functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. nih.gov The basis set, such as 6-311++G(d,p), is a set of mathematical functions used to build the molecular orbitals. nih.gov The selection of an appropriate functional and basis set is crucial for obtaining results that are comparable to experimental data. nih.gov For zinc and other transition metals, basis sets that can handle the larger number of electrons and relativistic effects are sometimes employed. nih.govresearchgate.net DFT calculations are used to optimize the molecular geometry, determine thermodynamic parameters, and analyze the electronic properties such as frontier orbitals and charge distribution. nih.gov
Molecular Orbital (MO) theory provides a conceptual framework for understanding chemical bonding. It posits that when atoms combine to form a molecule, their atomic orbitals merge to create a new set of molecular orbitals that are delocalized over the entire molecule. youtube.comyoutube.com These molecular orbitals can be classified as either bonding or antibonding.
Bonding Orbitals: These are lower in energy than the original atomic orbitals and result from the constructive interference of atomic orbital wave functions. Electrons in bonding orbitals stabilize the molecule by increasing the electron density in the region between the atomic nuclei. youtube.com
Antibonding Orbitals: These are higher in energy and result from destructive interference. Electrons in these orbitals destabilize the molecule as they have a node (a region of zero electron density) between the nuclei. youtube.com
The number of molecular orbitals formed is always equal to the number of atomic orbitals that were combined. youtube.com By filling these molecular orbitals with the available valence electrons according to the Aufbau principle and Hund's rule, an MO diagram can be constructed that provides insights into the bond order, stability, and magnetic properties of the molecule. youtube.com
Electron Density Distribution and Charge Analysis
Analysis of the electron density provides a detailed picture of the bonding and charge distribution within a molecule. This can be achieved through both theoretical calculations and experimental techniques, such as high-resolution X-ray diffraction. nih.gov The Hansen-Coppens multipole model, for example, is a method used to refine X-ray diffraction data to map the electron density distribution in a crystal. nih.gov
In studies of zinc complexes, a key finding is often the nature of the zinc-ligand bond. For zinc(II), which has a filled 3d valence shell, the bonding interaction primarily involves the zinc 4s orbital. nih.gov The 3d shell typically remains unperturbed and does not significantly participate in covalent bonding. nih.gov This leads to interactions that are largely electrostatic in nature.
Charge density analysis allows for the calculation of atomic charges, providing a quantitative measure of electron transfer between the metal and the ligands. For example, in a study of a bis(thiosemicarbazide)zinc(II) complex, the topological properties of the electron density were used to quantify the Zn-S and Zn-N bonds and analyze hydrogen bonding interactions. nih.gov A similar analysis on Zinc bis(cyanocyanamidate) would elucidate the charge on the zinc atom and the nitrogen atoms of the ligands, revealing the extent of charge donation from the cyanocyanamidate anions to the zinc cation and characterizing the nature of the coordination bonds.
Mulliken Atomic Charge Distribution
Mulliken population analysis is a computational method used to estimate the partial atomic charges of the atoms within a molecule, providing a simplified but useful picture of the electron distribution. For Zinc bis(cyanocyanamidate), this analysis would quantify the extent of charge transfer between the zinc metal center and the dicyanamide (B8802431) ligands.
Detailed research findings containing specific Mulliken atomic charge values for Zinc bis(cyanocyanamidate) were not available in the public domain at the time of this writing. Such an analysis would typically be presented in a data table format, as shown hypothetically below.
| Atom | Mulliken Atomic Charge (e) |
|---|---|
| Zn | Data not available |
| N (central) | Data not available |
| N (terminal) | Data not available |
| C | Data not available |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a more detailed chemical picture of bonding by analyzing the filled and empty orbitals of a molecule. This method elucidates donor-acceptor interactions, hybridization, and the delocalization of electron density. For Zinc bis(cyanocyanamidate), NBO analysis would reveal the nature of the coordinate covalent bonds between the zinc ion and the nitrogen atoms of the cyanocyanamidate ligands.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | LP* (Zn) | Data not available |
Spectroscopic Probes of Electronic Transitions
Spectroscopic techniques are instrumental in probing the electronic structure of molecules by examining how they interact with electromagnetic radiation. UV-Visible absorption spectroscopy and X-ray photoelectron spectroscopy are particularly powerful for studying electronic transitions and core-level electronic states.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. In transition metal complexes like Zinc bis(cyanocyanamidate), these transitions can be of several types, including d-d transitions and charge-transfer (CT) transitions.
Specific UV-Visible absorption spectroscopy data, such as the maximum absorption wavelengths (λmax) and the types of electronic transitions for Zinc bis(cyanocyanamidate), are not available in the reviewed literature. A representative data table for such findings is presented below.
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment (Electronic Transition) |
|---|---|---|
| Data not available | Data not available | Data not available |
X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top one to ten nanometers of the material being analyzed.
For Zinc bis(cyanocyanamidate), XPS provides information on the core-level binding energies of the zinc, carbon, and nitrogen atoms. The binding energy of the Zn 2p core level is particularly informative about the oxidation state and coordination environment of the zinc atom. Published research indicates the availability of XPS data for this compound.
| Core Level | Binding Energy (eV) |
|---|---|
| Zn 2p₃/₂ | Data available in specialized literature |
| Zn 2p₁/₂ | Data available in specialized literature |
| N 1s | Data available in specialized literature |
| C 1s | Data available in specialized literature |
Coordination Chemistry of Cyanocyanamidate Ligands with Zinc Ii
Nature of the Zinc-Cyanocyanamidate Bond and Coordination Preferences
The zinc(II) ion, with its d10 electron configuration, does not exhibit ligand field stabilization effects, which allows for a degree of flexibility in its coordination geometry. However, it predominantly favors tetrahedral or octahedral coordination. In Zinc bis(cyanocyanamidate), also known as zinc dicyanamide (B8802431), the cyanocyanamidate anion ([N(CN)₂]⁻) acts as a versatile ligand, capable of coordinating to the zinc(II) center through its nitrogen atoms.
The crystal structure of Zinc bis(cyanocyanamidate) reveals a buckled-layered structure. In this arrangement, the zinc(II) centers are coordinated by the nitrogen atoms of the dicyanamide ligands. The dicyanamide ligand can act as a bridging ligand, connecting multiple zinc centers and leading to the formation of a polymeric network. The coordination environment around the zinc(II) ion is typically tetrahedral, formed by bonds to four separate dicyanamide ligands.
The Zn-N bond lengths in such complexes are crucial indicators of the bond strength and nature. For instance, in related zinc dicyanamide complexes containing other ligands like 8-aminoquinoline, the Zn-N bond lengths from the dicyanamide ligands to the zinc center in an octahedral geometry are approximately 2.206 Å. nih.gov These bond lengths are comparable to those found in other nitrogen-donor zinc complexes, suggesting a typical covalent interaction. The nature of the bond is primarily a sigma donation from the nitrogen lone pair to the empty orbitals of the zinc(II) ion.
Table 1: Representative Zn-N Bond Lengths in Zinc(II) Complexes
| Compound/Complex Fragment | Coordination Geometry | Zn-N Bond Length (Å) |
| Zinc bis(cyanocyanamidate) (related complex) | Octahedral | ~2.206 nih.gov |
| [Zn(NH₃)₄]²⁺ | Tetrahedral | ~2.05 |
| [Zn(pyridine)₄]²⁺ | Tetrahedral | ~2.10 |
Influence of Ligand Design and Substitution on Coordination Geometry
The coordination geometry of zinc(II) complexes can be significantly influenced by the steric and electronic properties of the ligands. While no specific studies on substituted cyanocyanamidate ligands in Zinc bis(cyanocyanamidate) were identified in the search results, general principles of coordination chemistry allow for predictions.
Introducing bulky substituents onto the cyanocyanamidate ligand would likely increase steric hindrance around the zinc(II) center. This could potentially favor lower coordination numbers, possibly leading to the formation of discrete molecular complexes rather than extended polymeric structures. For example, replacing a cyano group with a bulkier organic moiety could disrupt the packing in the crystal lattice that facilitates the buckled-layered structure.
Conversely, the electronic effects of substituents could modulate the donor strength of the nitrogen atoms. Electron-donating groups would increase the electron density on the nitrogen atoms, potentially leading to stronger Zn-N bonds. Electron-withdrawing groups would have the opposite effect. These modifications could subtly alter the bond lengths and angles within the coordination sphere.
Comparative Analysis with Other Zinc Complexes Containing N-Donor Ligands
A comparative analysis of Zinc bis(cyanocyanamidate) with other zinc complexes containing N-donor ligands highlights the unique features of the cyanocyanamidate ligand. Common N-donor ligands include ammonia (B1221849), amines, pyridines, and imidazoles.
Coordination Mode: A key difference lies in the bridging capability of the cyanocyanamidate ligand. While simple N-donor ligands like ammonia or pyridine (B92270) are typically monodentate and form discrete complexes of the type [ZnL₄]²⁺, the dicyanamide anion can bridge multiple metal centers, leading to the formation of coordination polymers. nih.gov This bridging is a result of the presence of multiple nitrogen donor atoms within the ligand.
Geometry: Zinc(II) complexes with four monodentate N-donor ligands, such as [Zn(NH₃)₄]²⁺ or complexes with ortho-substituted pyridines, commonly exhibit a distorted tetrahedral geometry. rsc.org In contrast, the extended structure of Zinc bis(cyanocyanamidate) features zinc centers that can also be viewed within a tetrahedral environment, but as part of a larger, interconnected network. In the presence of other ancillary ligands, zinc dicyanamide complexes can also adopt octahedral geometries. nih.gov
Electronic Properties: The cyanocyanamidate ligand is a pseudohalide and possesses π-acceptor capabilities, which is not as prominent in simple alkylamines. This can influence the electronic properties of the resulting complex, although for a d¹⁰ ion like Zn(II), this effect is less pronounced compared to transition metals with d-electrons.
Table 2: Comparison of Zinc(II) Complexes with Different N-Donor Ligands
| Ligand | Typical Coordination Mode | Resulting Structure | Typical Geometry around Zn(II) |
| Cyanocyanamidate | Bridging | Coordination Polymer | Tetrahedral/Octahedral |
| Ammonia | Monodentate | Discrete Complex | Tetrahedral |
| Pyridine | Monodentate | Discrete Complex | Tetrahedral |
| Bipyridine | Chelating | Discrete Complex | Tetrahedral/Octahedral |
Stereochemical Considerations and Potential for Isomerism
Isomerism is a key concept in coordination chemistry, and Zinc bis(cyanocyanamidate), in principle, could exhibit certain types of isomerism, although no specific examples have been documented in the available literature for the pure compound.
Geometrical Isomerism: In a hypothetical discrete octahedral complex of the type [Zn(N(CN)₂)₂(L)₂], where L is another monodentate ligand, cis- and trans- isomers could be possible. However, in the polymeric structure of Zinc bis(cyanocyanamidate) itself, the concept of discrete geometrical isomers is not applicable in the same way.
Linkage Isomerism: The cyanocyanamidate ligand has multiple nitrogen atoms that could potentially coordinate to the zinc(II) center. If coordination occurred through different nitrogen atoms in different molecules, this would give rise to linkage isomers. However, crystallographic studies of related compounds suggest a preferred coordination mode.
Coordination Polymer Isomerism: It is conceivable that Zinc bis(cyanocyanamidate) could exist in different polymeric forms, or polymorphs, with the same chemical formula but different arrangements of the ligands and metal centers in the solid state. This would be a form of structural isomerism.
The flexibility of the d¹⁰ configuration of Zn(II) and the versatile nature of the cyanocyanamidate ligand suggest that with the introduction of other ligands into the coordination sphere, a rich variety of isomers could be synthesized and studied.
Advanced Computational Methodologies in Zinc Bis Cyanocyanamidate Research
Quantum Chemical Calculations for Prediction of Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of zinc bis(cyanocyanamidate) from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which a wide range of properties can be derived.
Detailed research findings from DFT studies on related zinc-cyanamide and zinc-dicyanamide complexes provide a framework for understanding what can be elucidated for zinc bis(cyanocyanamidate). rsc.orgnih.govresearchgate.net For instance, DFT calculations can accurately predict equilibrium geometries, including crucial bond lengths and angles within the coordination sphere of the zinc ion. nih.govuoa.gr In a study of copper-zinc cyanamide (B42294) solid-solutions, DFT was used to investigate the electronic structure and its effect on catalytic activity. nih.govacs.org Similarly, for zinc(II) dicyanamide (B8802431) complexes, DFT has been employed to analyze and characterize non-covalent interactions, which are critical for understanding their supramolecular assembly. rsc.org
Key molecular properties that can be predicted for zinc bis(cyanocyanamidate) include:
Molecular Geometry: Optimization of the molecular structure to find the lowest energy conformation, providing precise bond lengths (Zn-N, C-N, N-C) and angles.
Electronic Structure: Calculation of Frontier Molecular Orbitals (HOMO and LUMO) to understand reactivity and electronic transitions. acs.orgmdpi.com
Molecular Electrostatic Potential (MEP): Mapping the MEP surface helps to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. rsc.org
Vibrational Frequencies: Calculation of theoretical infrared (IR) and Raman spectra to aid in the interpretation of experimental spectroscopic data.
Thermochemical Properties: Estimation of enthalpy of formation, Gibbs free energy, and other thermodynamic parameters.
These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic signatures.
Table 1: Predicted Molecular Properties of a Model Zinc bis(cyanocyanamidate) Monomer via DFT (Note: This table is illustrative, based on typical data from computational studies of related zinc complexes.)
| Property | Calculated Value | Method/Basis Set | Reference Insight |
| Zn-N Bond Length | 2.05 Å | B3LYP/6-31G(d) | Typical for tetrahedral Zn(II) with N-donor ligands. uoa.gr |
| N-C-N Angle (ligand) | 178.5° | B3LYP/6-31G(d) | Near-linear geometry of the cyanocyanamidate ligand. |
| HOMO Energy | -7.2 eV | PBE0/def2-TZVP | Indicates electron-donating capability. acs.org |
| LUMO Energy | -1.5 eV | PBE0/def2-TZVP | Indicates electron-accepting capability. acs.org |
| HOMO-LUMO Gap | 5.7 eV | PBE0/def2-TZVP | Relates to electronic stability and reactivity. mdpi.com |
| Dipole Moment | 3.5 D | B3LYP/6-31G(d) | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum chemical calculations are powerful for single molecules or small clusters, Molecular Dynamics (MD) simulations are essential for understanding the behavior of zinc bis(cyanocyanamidate) in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the system. rsc.orgnih.gov
For zinc bis(cyanocyanamidate), MD simulations can be applied to investigate several key aspects of its solution-phase behavior:
Solvation Structure: MD can reveal how solvent molecules (e.g., water, organic solvents) arrange around the zinc complex, forming solvation shells. This is crucial as the solvent can significantly influence the complex's stability and reactivity.
Coordination Dynamics: The lability of the cyanocyanamidate ligands can be studied by observing their association and dissociation from the zinc center over the course of a simulation.
Ion Pairing and Aggregation: In solution, zinc bis(cyanocyanamidate) may exist not as isolated molecules but as ion pairs or larger aggregates. MD simulations can predict the propensity for aggregation and the structure of the resulting clusters.
Transport Properties: The diffusion coefficient of the complex in a given solvent can be calculated, which is relevant for applications where mass transport is important.
Studies on zinc-containing metal-organic frameworks (MOFs) have demonstrated the utility of MD in understanding structural flexibility and guest-molecule interactions, principles that are directly applicable to studying the solution dynamics of coordination complexes. acs.orgnih.govresearchgate.net For instance, MD simulations have verified that Zn²⁺ ions can reversibly migrate through the pores of certain MOFs. nih.gov
Force Field Development for Simulating Zinc Coordination Environments
A prerequisite for accurate MD simulations is a high-quality force field: a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For metal complexes, especially those of zinc, developing a reliable force field is a significant challenge. nih.gov
Standard, general-purpose force fields are often inadequate for describing the nuanced nature of metal-ligand interactions. google.com The coordination number and geometry of zinc(II) can be flexible (typically 4, 5, or 6-coordinate), and its interactions involve a significant degree of polarization and charge transfer, which are not always captured by simple non-polarizable force fields. nih.gov
The development of a specific force field for zinc bis(cyanocyanamidate) would involve a multi-step process:
Defining the Functional Form: This includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).
Parameter Derivation: Quantum chemical calculations are performed on representative molecular fragments (e.g., the zinc ion coordinated by one or more cyanocyanamidate ligands and possibly solvent molecules) to obtain reference data. nih.govresearchgate.net This data includes optimized geometries, interaction energies, and atomic charge distributions (e.g., from a restrained electrostatic potential, RESP, fit).
Parameter Optimization: The force field parameters are then adjusted to reproduce the quantum mechanical data as closely as possible. This can involve fitting bond and angle equilibrium values and force constants, as well as non-bonded parameters for the atoms involved. acs.org
Validation: The newly developed force field is tested by running MD simulations and comparing the results against known experimental data (e.g., crystal structures, spectroscopic data) or higher-level theoretical calculations. nih.gov
The challenges include accurately modeling the charge distribution around the metal center and capturing the delicate balance between covalent and ionic contributions to the Zn-N bond. nih.gov Both bonded models (where the Zn-N interaction is treated like a covalent bond) and non-bonded models (where the interaction is purely electrostatic and van der Waals) have been developed for zinc, each with its own advantages and limitations. google.comresearchgate.net
Table 2: Representative Force Field Parameters to be Developed for Zinc bis(cyanocyanamidate) (Note: This table is illustrative, showing the types of parameters required for an MD simulation. Values are hypothetical.)
| Interaction Type | Parameter | Description |
| Bond Stretching | ||
| Zn - N | k_b (kcal/mol/Ų) | Force constant for the zinc-nitrogen bond. |
| r_eq (Å) | Equilibrium bond length for the zinc-nitrogen bond. | |
| Angle Bending | ||
| N - Zn - N | k_θ (kcal/mol/rad²) | Force constant for the ligand-metal-ligand angle. |
| θ_eq (degrees) | Equilibrium angle for the ligand-metal-ligand interaction. | |
| Non-Bonded | ||
| Zn | q (e) | Partial atomic charge on the zinc atom. |
| σ (Å) | Lennard-Jones parameter for size. | |
| ε (kcal/mol) | Lennard-Jones parameter for well depth. | |
| N (ligand) | q (e) | Partial atomic charge on the coordinating nitrogen atom. |
| σ (Å) | Lennard-Jones parameter for size. | |
| ε (kcal/mol) | Lennard-Jones parameter for well depth. |
Future Research Directions and Theoretical Advancements
Development of Novel Synthetic Routes to Diverse Zinc bis(cyanocyanamidate) Derivatives
The exploration of new derivatives of zinc bis(cyanocyanamidate) is a primary avenue for future research, aiming to modify and tune the compound's fundamental properties through chemical synthesis. While the parent compound is typically synthesized from a zinc salt and cyanocyanamide, the development of more sophisticated synthetic methodologies will be crucial for creating a library of related structures. smolecule.com
Future work will likely focus on introducing functional groups onto the cyanocyanamidate ligand. This could be achieved through multi-step reaction pathways, potentially involving the synthesis of functionalized cyanamide (B42294) precursors. Methodologies such as those used for preparing other functionalized zinc reagents, like copper-catalyzed reactions, could be adapted for this purpose. organic-chemistry.org For instance, solvothermal and microwave-assisted synthesis methods, which have been successfully employed for producing amine-functionalized zinc ferrite (B1171679) nanoparticles, could offer rapid and energy-efficient routes to novel derivatives. mdpi.com
The strategic introduction of different organic moieties could systematically alter the electronic and steric environment of the zinc center. These synthetic endeavors may draw inspiration from the broader field of coordination chemistry, where techniques like 1,3-dipolar cycloaddition have been used to create complex heterocyclic structures. mdpi.com The goal is to establish robust and versatile synthetic protocols that allow for precise control over the final molecular architecture.
Table 1: Potential Strategies for Synthesizing Zinc bis(cyanocyanamidate) Derivatives
| Synthetic Strategy | Description | Potential Precursors/Reagents | Anticipated Outcome |
|---|---|---|---|
| Functionalized Ligand Synthesis | Pre-functionalization of the cyanocyanamide ligand before coordination to the zinc center. | Substituted ureas, functionalized cyanamides | Derivatives with tailored electronic properties. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction times and potentially access novel kinetic products. mdpi.com | Zinc salts, cyanocyanamide, polar solvents | Rapid synthesis and formation of unique crystalline phases. |
| Solvothermal Methods | Synthesis in a closed system at elevated temperatures and pressures to promote crystallization and formation of extended structures. mdpi.com | Zinc salts, cyanocyanamide, various solvents | Crystalline derivatives with diverse network topologies. |
| Post-Synthetic Modification | Chemical modification of the coordinated cyanocyanamidate ligand after the complex has been formed. | Coordinated zinc bis(cyanocyanamidate), reactive organic molecules | Functionalized frameworks without disrupting the core structure. |
Exploration of Advanced Spectroscopic Techniques for Fine Structural and Electronic Details
A detailed understanding of the molecular and electronic structure of zinc bis(cyanocyanamidate) and its derivatives is fundamental. While standard techniques provide basic characterization, advanced spectroscopic methods are required to uncover finer details.
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, for example, is a powerful tool for determining the coordination geometry of metal complexes. nih.gov Systematic ssNMR studies could precisely define the local environment of the zinc ions and the bonding within the cyanocyanamidate ligands, especially in the solid state. nih.gov Techniques involving 13C and 15N isotopic labeling would be particularly insightful for elucidating the connectivity and conformation of the ligand.
Raman and Fourier-transform infrared (FTIR) spectroscopies are invaluable for probing the vibrational modes of the molecule. researchgate.netnih.gov Detailed analysis of the vibrational spectra can identify the specific nitrogen atoms involved in metal coordination and reveal the nature of the tautomeric forms of the imidazole (B134444) ring in related systems. nih.gov The combination of multi-wavelength Raman spectroscopy with other techniques like electron energy-loss spectroscopy (EELS) could provide a comprehensive picture of the material's local chemistry and electronic states. arxiv.org Furthermore, real-time spectroscopic monitoring could be adapted to study the formation dynamics of these compounds in solution. rsc.org
Table 2: Advanced Spectroscopic Techniques for Structural Analysis
| Technique | Information Gained | Relevance to Zinc bis(cyanocyanamidate) |
|---|---|---|
| Solid-State NMR (ssNMR) | Precise coordination geometry, intermolecular contacts, and local atomic environments. nih.gov | Determining the Zn-N bonding and the packing of molecules in the crystal lattice. |
| Multi-Wavelength Raman Spectroscopy | Detailed vibrational modes, identification of tautomers, and structural changes under different conditions. nih.govarxiv.org | Probing the C≡N and N-C-N bond vibrations to understand ligand coordination and electronic structure. |
| Electron Energy-Loss Spectroscopy (EELS) | Quantitative chemical information at high spatial resolution, including elemental composition and electronic states. arxiv.org | Mapping the elemental distribution and analyzing the electronic structure of novel derivatives and composites. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state of elements. rsc.org | Confirming the oxidation state of zinc and the chemical environment of nitrogen and carbon atoms on the material's surface. |
Refinement of Computational Models for Enhanced Predictive Accuracy
Computational modeling provides a powerful framework for understanding and predicting the properties of materials. matscitech.org For zinc bis(cyanocyanamidate), the development and refinement of theoretical models are crucial for guiding experimental work and interpreting results. Future research will likely focus on employing and enhancing integrated computational models to predict the structural, electronic, and reactive properties of this compound and its derivatives. nih.gov
First-principles calculations based on Density Functional Theory (DFT) can be used to model the geometric and electronic structure of these compounds. nih.gov By refining parameters, such as through the GGA+U method, a more accurate prediction of properties like the band gap can be achieved. nih.gov Such models can simulate the effects of introducing different functional groups, predicting how these modifications will alter the molecule's properties before synthesis is attempted. nih.gov
The development of topological models, similar to those used for zinc-based metal-organic frameworks (MOFs), could help in understanding the structural intricacies of polymeric or network-based derivatives of zinc bis(cyanocyanamidate). nih.gov These models can establish mathematical relationships between the molecular structure and its macroscopic properties. nih.gov Validating these computational models against experimental data from advanced spectroscopic techniques will be an iterative process, leading to enhanced predictive accuracy and a deeper mechanistic understanding. nih.gov
Table 3: Parameters for Computational Model Refinement
| Modeling Approach | Key Parameters to Refine | Objective |
|---|---|---|
| Density Functional Theory (DFT) | Choice of functional (e.g., GGA, LDA), inclusion of Hubbard U correction (GGA+U). nih.gov | Accurate prediction of electronic band structure, bond lengths, and vibrational frequencies. |
| Molecular Dynamics (MD) | Force field parameters, temperature, pressure. | Simulation of dynamic behavior, thermal stability, and interactions with solvent molecules. |
| Topological Modeling | Molecular descriptors, connection numbers. nih.gov | Predicting physico-chemical properties of extended networks based on their structural topology. |
| Quantum Mechanical Investigations | Calculation of binding energy (BE), enthalpy (ΔH), and Gibbs free energy (ΔG). nih.gov | Determining the spontaneity and favorability of ligand binding and complex formation. nih.gov |
Investigations into Fundamental Structure-Reactivity Relationships (without specific applications)
A core goal of future research will be to establish fundamental relationships between the molecular structure of zinc bis(cyanocyanamidate) and its intrinsic reactivity. These investigations will focus on understanding its chemical behavior at a basic level, independent of any specific application.
The cyanocyanamidate ligand possesses multiple potential reaction sites, including the cyano and amide functionalities. smolecule.com Studies could explore its participation in characteristic reactions of cyanamide derivatives, such as cycloaddition reactions where the carbon-nitrogen triple bond can form five- or six-membered heterocycles. smolecule.com The role of the zinc center in facilitating such reactions, possibly through Lewis acid catalysis, would be a key area of investigation.
Understanding the electronic properties, such as the nature of the frontier molecular orbitals (HOMO and LUMO), is essential. Spectroscopic and electrochemical studies on related zinc complexes, like zinc benzenethiolate, have been used to identify intraligand and ligand-to-metal charge-transfer (LMCT) transitions. uni-regensburg.de Similar studies on zinc bis(cyanocyanamidate) could elucidate its excited-state properties and photophysical behavior. By systematically modifying the ligand structure and observing the resulting changes in reactivity and electronic properties, a comprehensive picture of the structure-reactivity landscape can be constructed. These fundamental insights are critical for the rational design of new molecules with tailored chemical properties.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Zinc bis(cyanocyanamidate) |
| Zinc chloride |
| Zinc acetate (B1210297) |
| Zinc ferrite |
| Zinc gluconate |
| Zinc oxide |
| Zinc benzenethiolate |
| Zinc silicate |
| Sodium cyanide |
| Urea (B33335) |
| Quinoxaline |
| Carbon disulfide |
| Potassium hydroxide (B78521) |
| Ethyl-4-bromobutyrate |
| Nitric acid |
| Gluconolactone |
| Formic acid |
| Thiosemicarbazide |
| Formaldehyde |
| (3-Aminopropyl)triethoxysilane (APTES) |
| Oxalic acid |
| Sodium acetate |
| Ethylene glycol |
| Iron (III) nitrate (B79036) nonahydrate |
| Zinc (II) nitrate hexahydrate |
| Copper(II) acetylacetonate |
| Magnesium |
Q & A
Q. How is the structural integrity of Zinc bis(cyanocyanamidate) confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, providing bond lengths, coordination geometry (e.g., octahedral or tetrahedral), and ligand arrangement. Complementary techniques like FT-IR confirm ligand binding (e.g., C≡N stretches at ~2200 cm⁻¹), while thermal gravimetric analysis (TGA) verifies stability by correlating experimental decomposition steps with theoretical mass losses (e.g., residual mass at 31–35% after third decomposition step for C2–C8 analogs) .
Q. What thermal decomposition profiles are observed for Zinc bis(cyanocyanamidate), and how do alkyl chain lengths in analogs influence stability?
- Methodological Answer : TGA data for zinc complexes with alkyl chains (C2–C8) reveal three decomposition steps. For example, C2 analogs show residual masses of 35.24% (second step) and 31.67% (third step), while longer chains (C7–C8) exhibit higher intermediate stability (82–83% residual mass at second step). Chain length inversely correlates with final stability, as bulkier ligands reduce crystallinity and increase susceptibility to thermal breakdown .
Advanced Research Questions
Q. How can researchers optimize Zinc bis(cyanocyanamidate) for catalytic applications in transesterification, and what substrates are most compatible?
- Methodological Answer : Catalytic efficiency depends on ligand geometry and zinc coordination. Bis(imidazole) ligands enhance stability and activity, enabling room-temperature storage (>9 months) and reuse (>5 cycles without loss). Substrate screening should prioritize steric and electronic factors: primary alcohols react faster, but secondary/tertiary alcohols (e.g., menthol) require longer reaction times. Chemoselective esterification of unprotected amino alcohols is achievable using dimethyl carbonate as a reagent .
Q. What experimental strategies resolve contradictions in thermal decomposition data between Zinc bis(cyanocyanamidate) and its analogs?
- Methodological Answer : Discrepancies in TGA data (e.g., variable residual masses for C5–C8 analogs) may arise from impurities or incomplete ligand coordination. Researchers should:
- Compare experimental vs. theoretical mass losses (e.g., 99.16% initial residual mass for C2 vs. 99.76% for C8).
- Use differential scanning calorimetry (DSC) to identify phase transitions or polymorphic changes.
- Replicate experiments under inert atmospheres to exclude oxidative decomposition .
Q. How do computational methods complement experimental data in predicting Zinc bis(cyanocyanamidate) reactivity and stability?
- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies and transition states for ligand substitution or decomposition pathways. Molecular dynamics simulations model thermal behavior by correlating alkyl chain flexibility with melting points (e.g., C2: calc. 143.1°C vs. exp. 140–142°C). These methods guide ligand design to improve thermal stability or catalytic activity .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing catalytic performance data across multiple Zinc bis(cyanocyanamidate) batches?
- Methodological Answer : Use ANOVA to compare reaction yields or turnover frequencies (TOF) between batches. Outlier detection (e.g., Grubbs' test) identifies synthesis anomalies. Multivariate regression correlates variables like ligand purity, solvent polarity, and reaction temperature with catalytic efficiency .
Q. How should researchers address potential biases in literature data on Zinc bis(cyanocyanamidate) applications?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. Cross-validate claims using primary sources (e.g., crystallographic data in CIF files) and replicate key experiments. For controversial findings (e.g., conflicting thermal stability reports), conduct meta-analyses to identify methodological inconsistencies .
Experimental Design
Q. What controls are essential when testing Zinc bis(cyanocyanamidate) in esterification reactions to ensure data validity?
- Methodological Answer : Include:
Q. How can researchers design a study to explore the ligand electronic effects on Zinc bis(cyanocyanamidate) reactivity?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the cyanocyanamide ligand. Compare reaction kinetics (via in situ IR or NMR), activation energies (Arrhenius plots), and Hammett correlations to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
